(2,5-dimethoxyphenyl)(phenyl)methanone
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Overview
Description
(2,5-dimethoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with considerations for environmental impact and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of (2,5-Dimethoxy-phenyl)-phenyl-methanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(2,5-dimethoxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its methoxy groups and aromatic structure allow it to interact with various receptors and proteins, modulating their activity and leading to desired effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone.
2,5-Dimethoxyphenethylamine: Shares the methoxy substitution pattern but differs in its functional groups and applications.
2,5-Dimethoxyphenylacetic acid: Another related compound with similar structural features.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEAHRFPMAHKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292938 |
Source
|
Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-13-5 |
Source
|
Record name | NSC86523 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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